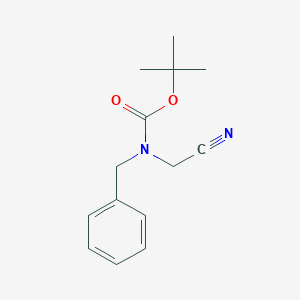

Tert-butyl benzylcyanomethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

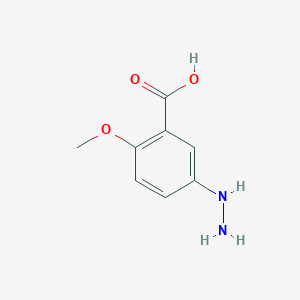

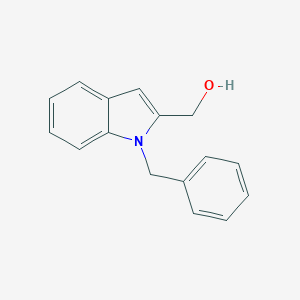

Introduction Tert-butyl benzylcyanomethylcarbamate is a chemical compound involved in various organic synthesis processes. The compound is significant due to its role in the synthesis of pharmacologically relevant molecules, particularly as an intermediate in the creation of CCR2 antagonists and other biologically active compounds.

Synthesis Analysis The enantioselective synthesis of related compounds involves complex steps like iodolactamization, which yields highly functionalized intermediates. For example, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate demonstrates intricate procedures to achieve desired chiral centers (Campbell et al., 2009). Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, showing their role as building blocks in organic synthesis (Guinchard et al., 2005).

Molecular Structure Analysis The molecular structures of compounds like tert-butyl benzylcyanomethylcarbamate often involve complex cyclic systems with multiple functional groups. These structures are instrumental in understanding the compound's reactivity and interactions. For instance, studies on (S)-1-[N-(Benzylidene)hydrazinylcarbonyl]-2-hydroxyethylcarbamate esters reveal layered structures created from hydrogen bonds, highlighting the significance of molecular conformation (Howie et al., 2011).

Chemical Reactions and Properties Tert-butyl benzylcyanomethylcarbamate undergoes various chemical reactions, such as nucleophilic substitutions and radical reactions. For instance, tert-butyl phenylazocarboxylates, which share similar tert-butyl groups, are used in nucleophilic substitutions and radical reactions, underlining the versatility of tert-butyl-containing compounds in synthetic chemistry (Jasch et al., 2012).

Wissenschaftliche Forschungsanwendungen

Environmental Behavior and Fate of Ethers

Research on ethers, including tert-butyl derivatives, has provided insight into their environmental behavior, fate, and potential for biodegradation. For instance, studies have shown that methyl tert-butyl ether (MTBE), a related compound, exhibits high solubility in water, which affects its mobility and biodegradation potential in subsurface environments. Despite initial beliefs about the recalcitrance of MTBE to bioremediation, evidence has emerged indicating its degradability under suitable conditions, both aerobically and anaerobically, with various microorganisms capable of consuming it either as a sole carbon source or as a cometabolite. This research suggests potential pathways for the environmental mitigation of tert-butyl benzylcyanomethylcarbamate, given its structural and functional similarities to MTBE (Davis & Erickson, 2004), (Fiorenza & Rifai, 2003).

Bioremediation Techniques for Ethers

Research into the bioremediation of MTBE, an ether similar to tert-butyl benzylcyanomethylcarbamate, has shown that under aerobic conditions, it can be effectively degraded. Studies indicate that MTBE can be degraded with half-lives ranging from 0.04 to 29 days in laboratory settings using pure and mixed cultures. These findings provide a foundation for the development of bioremediation techniques applicable to tert-butyl benzylcyanomethylcarbamate, focusing on enhancing aerobic conditions in contaminated sites to facilitate its degradation. Ex-situ and in-situ bioremediation efforts have demonstrated significant reductions in MTBE concentrations, suggesting parallel approaches could be effective for similar compounds (Stocking et al., 2004).

Zukünftige Richtungen

The future directions for Tert-butyl benzylcyanomethylcarbamate are not explicitly available. However, recent research has highlighted the unique reactivity pattern elicited by the crowded tert-butyl group, suggesting potential future applications in strategic synthetic planning for complex molecular architectures11.

Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.

Eigenschaften

IUPAC Name |

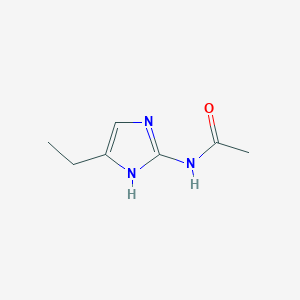

tert-butyl N-benzyl-N-(cyanomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDVAVVROGYTHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC#N)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571771 |

Source

|

| Record name | tert-Butyl benzyl(cyanomethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl benzylcyanomethylcarbamate | |

CAS RN |

194207-87-9 |

Source

|

| Record name | tert-Butyl benzyl(cyanomethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)

![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)

![1-[4-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B61292.png)

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)

![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)

![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)